![molecular formula C7H4ClIN2 B592062 7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine CAS No. 1190318-10-5](/img/structure/B592062.png)

7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

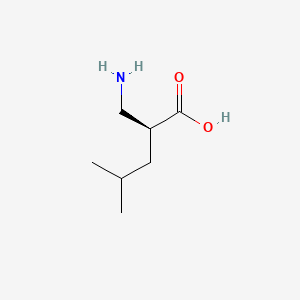

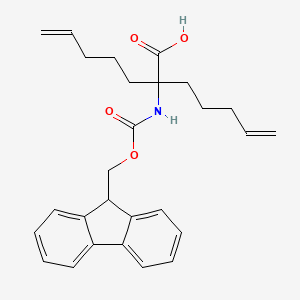

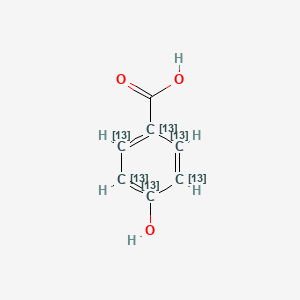

7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the CAS Number: 1190318-10-5 . It has a molecular weight of 278.48 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClIN2/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H . This indicates the presence of chlorine, iodine, and nitrogen in the molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis of Azaindoles and Pyrrolopyridines

Efficient Synthesis of Azaindoles

The compound has been used as a precursor in the efficient synthesis of 4-substituted 7-azaindole derivatives through nucleophilic displacement. This method provides a versatile approach to generating compounds with potential bioactivity, illustrating the compound's role in facilitating complex synthesis processes (Figueroa‐Pérez et al., 2006).

Palladium-Promoted Coupling Reactions

Another study describes the synthesis of novel 3-iodo-1H-pyrazolo[3,4-b]pyridines through iododediazonation, followed by efficient coupling reactions. This showcases the compound's utility in creating scaffolds for further functionalization, a crucial step in the design of molecules with desired properties (Lavecchia et al., 2004).

Development of Bisphosphonates and Fluorophores

Bisphosphonate Derivatives

A synthesis approach was employed to create new 1-hydroxybisphosphonates derived from 1H-pyrazolo[3,4-b]pyridine. These compounds are of interest due to their potential biological applications, demonstrating the foundational role of the chemical in producing biologically relevant derivatives (Teixeira et al., 2013).

Aggregate Induced Emission (AIE) of Tetra-aryl Azaindoles

Utilizing a related compound, researchers developed a method for the synthesis of tetra-aryl 7-azaindoles, which showed aggregate-induced emission properties. This finding is significant for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging, highlighting the compound's potential in the development of advanced materials and fluorophores (Cardoza et al., 2019).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Orientations Futures

While specific future directions for 7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine are not available, the compound belongs to a class of chemicals that have been studied for their potential in agrochemicals and functional materials . Additionally, more than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, suggesting a wide range of potential applications .

Propriétés

IUPAC Name |

7-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKROTYYWLVZRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CNC2=C1Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696672 |

Source

|

| Record name | 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190318-10-5 |

Source

|

| Record name | 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B591982.png)

![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B591997.png)

![3-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B591998.png)